REACTION_CXSMILES
|
O.O.[F-].[K+].[CH3:5][N:6]1[CH:10]=[C:9]([C:11]([OH:19])([C:13]#[C:14][Si](C)(C)C)[CH3:12])[N:8]=[CH:7]1>CO>[CH3:5][N:6]1[CH:10]=[C:9]([C:11]([OH:19])([C:13]#[CH:14])[CH3:12])[N:8]=[CH:7]1 |f:0.1.2.3|
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Name
|
|
Quantity
|
940 mg
|
Type
|
reactant
|
Smiles
|
O.O.[F-].[K+]
|
Name
|
2-(1-methyl-1H-imidazol-4-yl)-4-(trimethylsilyl)but-3-yn-2-ol
|
Quantity
|
888 mg
|
Type
|
reactant
|
Smiles
|
CN1C=NC(=C1)C(C)(C#C[Si](C)(C)C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 2 h at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 15-mL Schlenk tube, was placed
|
Type
|
CONCENTRATION
|
Details
|
Then most of solvent was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
the resulting mixture was diluted with 30 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with 2×10 mL of water and 1×10 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 255 mg (43%) of 2-(1-methyl-1H-imidazol-4-yl)but-3-yn-2-ol as a gray solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CN1C=NC(=C1)C(C)(C#C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |